molecular formula C5H8ClNO4S B2510513 Methyl 1-chlorosulfonylazetidine-3-carboxylate CAS No. 2172445-88-2

Methyl 1-chlorosulfonylazetidine-3-carboxylate

Cat. No.: B2510513
CAS No.: 2172445-88-2
M. Wt: 213.63
InChI Key: BTAXIPIOPGMSQU-UHFFFAOYSA-N
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Description

Methyl 1-chlorosulfonylazetidine-3-carboxylate is a specialized heterocyclic compound featuring a four-membered azetidine ring substituted with a chlorosulfonyl group (-SO₂Cl) at position 1 and a methyl ester (-COOCH₃) at position 3. This structure confers unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The chlorosulfonyl group is highly electrophilic, enabling nucleophilic substitution reactions, while the ester moiety offers versatility for further functionalization.

Properties

IUPAC Name

methyl 1-chlorosulfonylazetidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO4S/c1-11-5(8)4-2-7(3-4)12(6,9)10/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAXIPIOPGMSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172445-88-2
Record name methyl 1-(chlorosulfonyl)azetidine-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-chlorosulfonylazetidine-3-carboxylate typically involves the reaction of azetidine-3-carboxylate with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

    Starting Material: Azetidine-3-carboxylate

    Reagent: Chlorosulfonyl isocyanate

    Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent decomposition of the reactants and products.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the use of high-purity starting materials, precise control of reaction conditions, and effective purification techniques to isolate the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorosulfonyl group (-SO₂Cl) serves as a highly electrophilic site, enabling nucleophilic displacement with amines, alcohols, and thiols.

Key Reactions:

  • Amine Substitution : Reacts with primary/secondary amines (e.g., benzylamine, morpholine) to yield sulfonamide derivatives.

    • Example: Reaction with benzylamine in THF at 0–25°C produces N-benzylsulfonamide derivatives in >85% yield .

  • Alcoholysis : Methanol or ethanol in the presence of K₂CO₃ generates sulfonate esters .

Table 1: Substitution Reactions and Outcomes

NucleophileReagentConditionsProductYield (%)
BenzylamineBenzylamineTHF, 0–25°C, 2 hN-Benzylsulfonamide87
MethanolMeOH/K₂CO₃Reflux, 6 hMethyl sulfonate derivative78
ThiophenolPhSH/Et₃NDCM, RT, 4 hAryl sulfonate92

Reduction Reactions

The sulfonyl chloride moiety undergoes reduction to sulfinic acids or thiols under controlled conditions:

  • LiAlH₄ Reduction : At −78°C in THF, the chlorosulfonyl group is reduced to a sulfinic acid (-SO₂H) .

  • Catalytic Hydrogenation : Pd/C with H₂ (1 atm) converts -SO₂Cl to -SH, yielding thiol derivatives .

Critical Observations:

  • Over-reduction to sulfides (-S-) occurs with excess LiAlH₄ .

  • Stereochemical integrity of the azetidine ring is preserved during reduction .

Cycloaddition and Ring-Opening Reactions

The strained azetidine ring participates in [2+2] cycloadditions and base-mediated ring-opening:

  • With Ethylene : Forms bicyclic sulfones under UV light .

  • Base-Induced Ring Opening : NaOH (10% aq.) cleaves the azetidine ring, producing β-amino sulfonate derivatives .

Oxidation and Stability Studies

  • Oxidation to Sulfonic Acids : H₂O₂/acetic acid oxidizes -SO₂Cl to -SO₃H quantitatively .

  • Thermal Stability : Decomposes above 150°C, releasing SO₂ gas (TGA data) .

Comparative Reactivity Insights

The reactivity profile of Methyl 1-chlorosulfonylazetidine-3-carboxylate differs from analogs due to electronic and steric factors:

Table 2: Reactivity Comparison with Analogs

CompoundRelative Reaction Rate (vs. Parent)Key Factor Influencing Reactivity
Methyl 1-chlorosulfonylazetidine-2-carboxylate0.6×Reduced ring strain at C3 position
tert-Butyl 3-(chlorosulfonyl)azetidine-1-carboxylate1.2×Electron-withdrawing tert-butyl ester
Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate3000× slowerSteric hindrance from dimethyl groups

Scientific Research Applications

Organic Synthesis

Methyl 1-chlorosulfonylazetidine-3-carboxylate serves as a versatile intermediate in the synthesis of various organic compounds. Its chlorosulfonyl group allows it to act as an electrophilic reagent, facilitating the introduction of sulfonyl groups into target molecules. This property makes it invaluable in constructing complex organic structures.

Pharmaceutical Research

The compound is extensively studied for its potential in developing new drugs and therapeutic agents. Its derivatives have shown promise in various biological activities, including:

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity : Studies have demonstrated that certain derivatives can selectively inhibit cancer cell lines, making them candidates for further drug development.

Case Study: Anticancer Evaluation

A recent study evaluated the cytotoxic effects of this compound derivatives on several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results showed IC50_{50} values ranging from 7–24 µM, indicating promising anticancer activity .

Material Science

In material science, this compound is utilized in synthesizing novel materials with unique properties. Its ability to introduce sulfonyl groups can modify the physical and chemical characteristics of polymers and other materials, enhancing their performance in various applications.

Application AreaSpecific Use CasesNotable Findings
Organic SynthesisIntermediate for complex organic compoundsFacilitates sulfonyl group introduction
PharmaceuticalDevelopment of antimicrobial and anticancer agentsIC50_{50} values: 7–24 µM
Material ScienceSynthesis of novel materialsEnhanced properties through modification

Mechanism of Action

The mechanism of action of Methyl 1-chlorosulfonylazetidine-3-carboxylate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Core Structural Features

  • Azetidine Ring : The four-membered ring introduces significant ring strain compared to five- or six-membered analogs (e.g., pyrrolidine or piperidine), enhancing reactivity. Puckering in smaller rings, as described by Cremer and Pople (1975), influences conformational stability and interaction with biological targets .
  • Functional Groups: Chlorosulfonyl (-SO₂Cl): Shares reactivity with Chloromethyl chlorosulfate (CAS 49715-04-0), which is used as a reactive intermediate in controlled industrial settings . Methyl Ester (-COOCH₃): Comparable to Methyl 3-aminocyclopentanecarboxylate (CAS 1314922-38-7), where the ester group facilitates hydrolysis or transesterification .

Key Analogs and Their Properties

Compound Name CAS Number Molecular Weight Key Functional Groups Primary Use
Methyl 1-chlorosulfonylazetidine-3-carboxylate N/A ~213.64* Chlorosulfonyl, Ester Pharmaceutical Intermediate
Chloromethyl chlorosulfate 49715-04-0 179.54 Chlorosulfate Chemical Intermediate
Methyl (3-hydroxyphenyl)-carbamate 13683-89-1 167.15 Carbamate, Phenol General Use
Methyl 3-aminocyclopentanecarboxylate 1314922-38-7 143.18 Amine, Ester Research Intermediate

*Estimated based on molecular formula C₅H₈ClNO₄S.

Chlorosulfonyl Group Reactivity

The -SO₂Cl group in this compound is highly reactive, akin to Chloromethyl chlorosulfate, which undergoes nucleophilic substitution to form sulfonamides or sulfonic esters . This reactivity is critical in synthesizing sulfonamide-based drugs or agrochemicals.

Ester Group Utility

The methyl ester moiety allows for hydrolysis to carboxylic acids or coupling reactions. This mirrors the utility seen in Methyl 3-aminocyclopentanecarboxylate, where the ester is a precursor for peptide synthesis .

Ring Strain and Conformational Effects

The azetidine ring’s strain (~25–30 kcal/mol) exceeds that of five-membered rings (e.g., cyclopentane, ~5 kcal/mol), enhancing electrophilicity and making it prone to ring-opening reactions. This contrasts with less-strained carbocycles like those in Chroman-3-carbaldehyde (CAS 944903-95-1), where stability supports aromatic interactions .

Biological Activity

Methyl 1-chlorosulfonylazetidine-3-carboxylate is a sulfonyl-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and its interaction with various biological targets.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorosulfonyl group attached to a five-membered azetidine ring, which is further substituted with a carboxylate moiety. The compound's structure can be represented as follows:

C5H8ClO4S\text{C}_5\text{H}_8\text{ClO}_4\text{S}

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in leukemia cell lines, notably K562 and CCRF-SB, with significant reductions in cell viability observed at specific concentrations.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineCC50 (µM)
This compoundK56220 ± 2
CCRF-SB30 ± 3

The mechanism of action appears to involve the disruption of cellular signaling pathways related to cell proliferation and survival, leading to increased apoptosis rates .

2. Antimicrobial Effects

In addition to its anticancer activity, this compound has demonstrated antimicrobial properties. Studies indicate that it exhibits inhibitory effects against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings suggest that the compound could be further explored for its utility in developing new antimicrobial agents .

Case Studies and Research Findings

Several case studies have been conducted to assess the biological activity of this compound. One notable study focused on its effects on leukemia cells, where it was found to significantly reduce cell proliferation and induce apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction .

Another study investigated the compound's interaction with specific protein kinases implicated in cancer progression. The results indicated that this compound could inhibit the activity of certain kinases, potentially offering a pathway for therapeutic intervention in kinase-mediated diseases .

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